2-Fluoro-4-nitrophenylacetic acid
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Overview
Description
2-Fluoro-4-nitrophenylacetic acid is a chemical compound with the molecular formula C8H6FNO4 and a molecular weight of 199.14 g/mol . It is characterized by the presence of a fluorine atom and a nitro group attached to a phenylacetic acid backbone. This compound is used primarily in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-nitrophenylacetic acid typically involves the reaction of 2-fluoro-4-nitrobenzyl bromide with sodium cyanide, followed by hydrolysis of the resulting nitrile to yield the desired acid . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process may be optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-nitrophenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in 2-fluoro-4-aminophenylacetic acid.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include:
- Oxidized derivatives such as carboxylic acids.
- Reduced derivatives like 2-fluoro-4-aminophenylacetic acid.
- Substituted phenylacetic acids with various functional groups replacing the fluorine atom.
Scientific Research Applications
2-Fluoro-4-nitrophenylacetic acid is utilized in several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in biochemical assays and as a probe to study enzyme activities and metabolic pathways.
Medicine: Research into potential therapeutic applications, including the development of new drugs and diagnostic agents.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-nitrophenylacetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to various biochemical effects. The fluorine atom’s presence can influence the compound’s reactivity and binding affinity to target proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-aminophenylacetic acid: A reduced derivative with an amino group instead of a nitro group.
4-Nitrophenylacetic acid: Lacks the fluorine atom but retains the nitro group and phenylacetic acid structure.
2-Fluoro-4-chlorophenylacetic acid: Contains a chlorine atom instead of a nitro group.
Uniqueness
2-Fluoro-4-nitrophenylacetic acid is unique due to the combination of a fluorine atom and a nitro group on the phenylacetic acid backbone. This combination imparts distinct chemical properties, such as increased reactivity and specific binding interactions, making it valuable for various research applications .
Properties
IUPAC Name |
2-(2-fluoro-4-nitrophenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4/c9-7-4-6(10(13)14)2-1-5(7)3-8(11)12/h1-2,4H,3H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGNZXXYXCKJHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622955 |
Source
|
Record name | (2-Fluoro-4-nitrophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70622955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
315228-19-4 |
Source
|
Record name | (2-Fluoro-4-nitrophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70622955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-fluoro-4-nitrophenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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